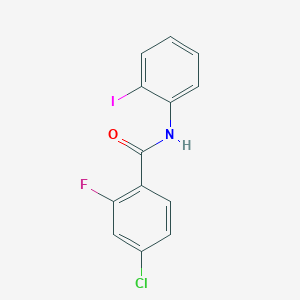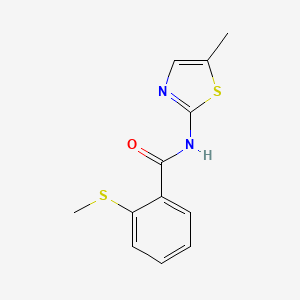![molecular formula C21H21N3O2 B7477736 N-[4-(methylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7477736.png)
N-[4-(methylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(methylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide, commonly known as MCC, is a synthetic compound that has gained considerable attention in the scientific community due to its potential therapeutic applications. MCC belongs to the class of carbazole derivatives and has been found to possess significant biological activity.
Mechanism of Action
The mechanism of action of MCC is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. MCC binds to tubulin, a protein that plays a crucial role in cell division, and prevents its polymerization, leading to cell cycle arrest and apoptosis. MCC has also been found to induce the formation of microtubule bundles, which disrupt the normal functioning of the cytoskeleton and lead to cell death.
Biochemical and Physiological Effects:
MCC has been found to have several biochemical and physiological effects. In addition to its anti-tumor activity, MCC has been shown to possess anti-inflammatory and analgesic properties. MCC has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using MCC in lab experiments is its high potency and specificity. MCC has been found to exhibit potent biological activity at low concentrations, making it an attractive candidate for drug development. However, one of the limitations of using MCC is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on MCC. One area of research is the development of novel MCC derivatives with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of MCC in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of MCC and its effects on cellular processes.
Synthesis Methods
The synthesis of MCC involves the reaction of 4-aminobenzamide with methyl isocyanate, followed by cyclization with 1,2,3,4-tetrahydrocarbazole-3-carboxylic acid. The resulting product is then purified through recrystallization to yield MCC in high purity. The synthesis method has been well-established, and MCC can be produced in large quantities with high purity.
Scientific Research Applications
MCC has been extensively studied for its potential therapeutic applications. One of the most promising applications of MCC is in the treatment of cancer. Studies have shown that MCC exhibits potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. MCC has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo.
properties
IUPAC Name |
N-[4-(methylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-22-20(25)13-6-9-15(10-7-13)23-21(26)14-8-11-19-17(12-14)16-4-2-3-5-18(16)24-19/h6-12,24H,2-5H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZINZLOODPTQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)NC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7477661.png)
![6-[(4-Propan-2-ylphenoxy)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7477667.png)
![4-[(4-Methylsulfonylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7477673.png)
![4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide](/img/structure/B7477681.png)




![5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B7477728.png)
![N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7477739.png)



